molecular formula C13H8ClN3O2S B2574758 3-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-67-8

3-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2574758
CAS No.: 865287-67-8
M. Wt: 305.74
InChI Key: KOAPPQWDEACQTE-UHFFFAOYSA-N
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Description

3-Chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a thiophen-2-yl group and at the 5-position with a 3-chlorobenzamide moiety. The 1,3,4-oxadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name

3-chloro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(19-13)10-5-2-6-20-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAPPQWDEACQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with Thiophene: The thiophene moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Formation of Benzamide: The final step involves the reaction of the oxadiazole-thiophene intermediate with 3-chlorobenzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The chlorine atom on the benzamide can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Anticancer Properties
Research indicates that 3-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibits potential anti-inflammatory and anticancer activities. In silico studies have suggested that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory processes . Furthermore, it has been evaluated for its antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and colon cancer (HCT116), showing promising results comparable to established anticancer agents such as doxorubicin .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains. This makes it a candidate for further development as an antimicrobial agent .

Material Science Applications

Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to form charge-transfer complexes makes it suitable for use in organic photovoltaic cells and other electronic devices.

Biological Studies

Enzyme Inhibition and Receptor Binding
The compound's structure allows it to interact with biological macromolecules effectively. This interaction is critical in studies focused on enzyme inhibition and receptor binding, making it valuable for understanding various biochemical pathways. The mechanism of action typically involves binding to specific enzymes or receptors, modulating their activity, which can lead to therapeutic effects.

Summary of Research Findings

Application AreaKey Findings
Medicinal Chemistry Potential anti-inflammatory and anticancer activities; acts as a 5-lipoxygenase inhibitor .
Antimicrobial Activity Inhibits growth of various bacterial and fungal strains .
Material Science Suitable for organic electronics due to unique electronic properties.
Biological Studies Effective in enzyme inhibition and receptor binding studies.

Case Studies

  • Anti-inflammatory Activity Study : A study evaluated the compound's potential as a 5-lipoxygenase inhibitor through molecular docking simulations. Results indicated strong binding affinity, suggesting further exploration for therapeutic applications in inflammatory diseases .
  • Antiproliferative Activity Assessment : In vitro tests against MCF7 and HCT116 cell lines demonstrated that this compound exhibits significant antiproliferative effects comparable to doxorubicin .

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Anti-Inflammatory Activity

  • 3-Chloro vs. Other Halogenated Derivatives :
    In a study of 1,3,4-oxadiazole derivatives, 3-chloro-substituted compounds (e.g., C4: 3-Chloro-N-[5-(3-Chloro-phenyl)-1,3,4-oxadiazol-2-yl]benzamide) exhibited lower anti-inflammatory activity compared to 2-chloro analogs. This suggests that the position of the chloro group significantly impacts efficacy. For instance, 2-chloro derivatives showed higher potency due to optimized steric interactions with cyclooxygenase (COX) enzymes .
  • Nitro-Substituted Analogs :
    Compounds like 4-Nitro-N-[5-(4-Nitro-phenyl)-1,3,4-oxadiazol-2-yl]benzamide (C7) demonstrated superior anti-inflammatory activity (compared to 3-chloro derivatives), attributed to the electron-withdrawing nitro group enhancing binding affinity .

Antimicrobial Activity

  • Thiophene vs. Thiazole Derivatives: Desai et al. synthesized thiazole-containing analogs (e.g., 3-chloro-N-(5-(4-((arylphenyl-amino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-methylthiazol-2-yl)benzamides) with MIC values of 12.5–100 µg/mL against bacterial strains. The target compound’s thiophene substituent may alter membrane permeability or target affinity compared to thiazole-based derivatives .
  • Antifungal Activity :
    LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) exhibited antifungal activity against Candida albicans, highlighting the role of heteroaromatic substituents (e.g., furan vs. thiophene) in modulating efficacy .

Enzyme Inhibition

  • Carbonic Anhydrase (hCA II) : A benzamide derivative (6a: N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) showed strong interactions with hCA II via sulfonamide and oxadiazole moieties. While the target compound lacks a sulfonamide group, its oxadiazole-thiophene core may still engage in π-π stacking or hydrogen bonding with enzyme active sites .

Biological Activity

3-Chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound characterized by a unique structure that combines a benzamide core with a thiophene and an oxadiazole moiety. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it is investigated for potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C12H8ClN3OSC_{12}H_8ClN_3OS. The presence of the oxadiazole ring is significant as it contributes unique electronic properties and reactivity profiles compared to other compounds.

Biological Activities

Research has identified various biological activities associated with this compound:

1. Anticancer Activity

Studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, 1,2,4-oxadiazole derivatives have shown effectiveness against multiple cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The compound's mechanism often involves the inhibition of specific enzymes or receptors that play critical roles in cancer cell proliferation.

Cell Line IC50 (µM)
Human Colon Adenocarcinoma92.4
Human Gastric CarcinomaVaries
Human Lung AdenocarcinomaVaries
Breast CancerVaries

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory potential. In vitro assays have shown that it can inhibit the activity of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators.

3. Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety can exhibit antimicrobial effects against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Binding : The compound can bind to receptors that modulate biological pathways related to cell growth and apoptosis.

Case Studies

Several studies have focused on the biological evaluation of oxadiazole derivatives:

  • Study on Anticancer Properties :
    • A study evaluated various oxadiazole derivatives against a panel of cancer cell lines. One derivative showed an IC50 value of approximately 92.4 µM against human colon adenocarcinoma cells, indicating moderate potency compared to established anticancer agents .
  • Anti-inflammatory Activity :
    • Research demonstrated that certain oxadiazole-based compounds effectively inhibited COX enzymes in vitro, leading to decreased levels of inflammatory cytokines .
  • Antimicrobial Studies :
    • A series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth through mechanisms involving cell wall synthesis disruption .

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